
Application Note: 1-Piperidinecarboxaldehyde
as a High-Fidelity Formylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
2-(2-Chloroethyl)-1-

piperidinecarboxaldehyde

CAS No.: 128183-77-7

Cat. No.: B569793 Get Quote

-Formylpiperidine) in API Synthesis and Medicinal Chemistry.

Executive Summary
1-Piperidinecarboxaldehyde (CAS: 2591-86-8), commonly known as

-formylpiperidine (NFP), is a specialized formylating agent that offers distinct chemoselective
advantages over the more ubiquitous

-dimethylformamide (DMF). While DMF is the standard for general formylations, it often suffers
from side reactions—specifically the formation of secondary alcohols via double addition during
organometallic additions.

This guide details the mechanistic superiority of NFP in preventing over-addition to Grignard

and organolithium reagents and outlines its utility in Vilsmeier-Haack protocols where standard

amides fail due to volatility or hygroscopicity issues.
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Property Specification

IUPAC Name 1-Piperidinecarboxaldehyde

Common Name

ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

-Formylpiperidine (NFP)

CAS Number 2591-86-8

Molecular Weight 113.16 g/mol

Boiling Point 222 °C (vs. 153 °C for DMF)

Density 1.019 g/mL

Solubility
Miscible with THF, Et₂O, DCM, Toluene; Soluble

in water.

Key Advantage
High boiling point; forms stable hemiaminal

salts; reduced hygroscopicity.

Mechanistic Pathways
Pathway A: Nucleophilic Formylation (Grignard/Lithium)
The primary failure mode when using DMF with Grignard reagents is the collapse of the

tetrahedral intermediate during the reaction, releasing the aldehyde, which then consumes a

second equivalent of the nucleophile to form a secondary alcohol.

NFP solves this via steric and electronic stabilization. The piperidine ring renders the

tetrahedral magnesium-hemiaminal salt significantly more stable. This intermediate does not

collapse until the acidic hydrolysis step during workup, ensuring high fidelity for the aldehyde

product.

Pathway B: Electrophilic Formylation (Vilsmeier-Haack)
In Vilsmeier-Haack chemistry, NFP reacts with POCl

to generate a chloroiminium ion.[1] NFP is often preferred when the substrate requires higher
reaction temperatures (due to NFP's higher boiling point) or when the isolation of the aldehyde
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requires a more lipophilic byproduct (piperidine) compared to dimethylamine.

Pathway A: Grignard Formylation (High Fidelity)

Pathway B: Vilsmeier-Haack Activation
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Figure 1: Dual mechanistic pathways for 1-piperidinecarboxaldehyde. Pathway A illustrates the

stable intermediate crucial for preventing over-addition in organometallic synthesis.

Application Protocol 1: Formylation of Grignard
Reagents
Context: This protocol is the gold standard for converting aryl or alkyl halides to aldehydes

without secondary alcohol contamination. It is based on the methodology optimized by Olah

and Arvanaghi [1].

Materials
Substrate: (2-Chloroethyl)benzene (or generic Aryl/Alkyl Halide)
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Reagent: 1-Piperidinecarboxaldehyde (NFP) (1.0 - 1.2 equiv)

Solvent: Anhydrous THF or Et₂O

Metal: Magnesium turnings (1.1 equiv)

Step-by-Step Methodology
Grignard Formation:

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 equiv) with a crystal of

iodine.

Add the alkyl halide (1.0 equiv) in anhydrous THF dropwise to maintain a gentle reflux.

Checkpoint: Ensure complete consumption of Mg. If the reaction stalls, initiate with heat or

DIBAL-H catalyst.

Cool the Grignard solution to 0 °C.

NFP Addition (The Critical Step):

Dilute NFP (1.1 equiv) in dry THF (1:1 v/v).

Add the NFP solution dropwise to the Grignard reagent at 0 °C.[2]

Note: Do not add neat NFP rapidly; it can form a "cake-like" solid that hinders stirring [1].

[2]

Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution

typically turns cloudy or forms a precipitate (the magnesium salt).

Hydrolysis & Workup:

Cool the mixture to 0 °C.

Quench: Add ice water followed by 3N HCl until the pH is ~2. This step is vital to hydrolyze

the stable piperidine-hemiaminal.
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Extraction: Extract with Et₂O (3x).[3][2] Wash combined organics with saturated NaHCO₃

(to remove excess acid) and brine.

Purification: Dry over MgSO₄ and concentrate.[2] Distill or flash chromatograph if

necessary.

Expected Yield: 80–95% Selectivity: >98% Aldehyde (vs. Alcohol)

Application Protocol 2: Vilsmeier-Haack Formylation
Context: Used for formylating electron-rich aromatics (e.g., indoles, pyrroles, methoxy-

benzenes) when DMF is unsuitable.

Step-by-Step Methodology
Reagent Preparation:

In a dried flask, charge 1-Piperidinecarboxaldehyde (1.2 equiv).

Cool to 0–5 °C.

Add POCl₃ (1.1 equiv) dropwise.

Observation: An exotherm will occur, and the mixture may solidify or become a viscous oil

(the Vilsmeier salt).

Substrate Addition:

Dissolve the aromatic substrate (1.0 equiv) in a minimal amount of 1,2-dichloroethane

(DCE) or DMF (if using NFP as a co-solvent).

Add the substrate solution to the pre-formed Vilsmeier reagent.

Reaction:

Heat the mixture to 60–80 °C (depending on substrate reactivity).

Monitor by TLC.[4]
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Note: NFP allows for higher temperature reactions than DMF without significant

decomposition.

Workup:

Pour the reaction mixture onto crushed ice containing sodium acetate (buffer).

Stir vigorously for 30 minutes to hydrolyze the iminium salt.

Extract with DCM or Ethyl Acetate.

Comparative Analysis: NFP vs. Common
Alternatives

Feature
1-

Piperidinecarboxalde

hyde (NFP)

ngcontent-ng-

c3932382896=""

_nghost-ng-

c1874552323=""

class="inline ng-star-

inserted">

-Dimethylformamide

(DMF)

-Formylmorpholine

Grignard Selectivity
Excellent. Forms

stable intermediate.

Poor. Prone to double

addition (alcohol

formation).

Good. Similar to NFP

but less lipophilic.

Boiling Point 222 °C 153 °C 240 °C

Workup

Piperidine byproduct

is easily acid-

extracted.

Dimethylamine is

volatile and water-

soluble.

Morpholine is water-

soluble.

Hygroscopicity
Low. Easier to handle

in open air.

High. Must be distilled

from drying agents.
Moderate.

Cost Moderate.[5]
Low (Commodity

chemical).
Moderate.
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Selection Heuristic:

Use NFP if: You are formylating a Grignard/Lithium reagent and require high

chemoselectivity (aldehyde only).

Use NFP if: You need to run a Vilsmeier reaction >100 °C.

Use DMF if: You are doing a standard Vilsmeier reaction on a highly reactive substrate at low

cost.

Troubleshooting & Safety
Troubleshooting

Solidification: In Grignard reactions, rapid addition of neat NFP causes the magnesium salt

to precipitate as a hard cake. Solution: Always dilute NFP in THF and add slowly.

Incomplete Hydrolysis: The NFP-hemiaminal intermediate is robust. Solution: Ensure the

quench reaches pH 2 and stir for at least 30 minutes.

Safety (MSDS Highlights)
Toxicity: NFP is toxic if swallowed or absorbed through skin (LD50 oral rat: ~1000 mg/mg).

Irritant: Causes skin and severe eye irritation.

Handling: Use in a fume hood. Wear nitrile gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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